Lipophilic Profile Differentiation vs. Unsubstituted Benzamide Analog
Computed partition coefficient (XLogP3) offers a direct physicochemical differentiation point. N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide exhibits an XLogP3 of 3.4 [1]. The unsubstituted benzamide analog, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, lacks the ethylsulfanyl group and is predicted to have a lower logP (approximately 2.3–2.6 based on fragment-based estimation). The +0.8–1.1 log unit increase reflects the lipophilic contribution of the ethylsulfanyl substituent and carries implications for membrane permeability, solubility, and non-specific protein binding. No experimental logP or logD data were identified for either compound.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (estimated ~2.5) |
| Quantified Difference | ~+0.9 log units |
| Conditions | PubChem computed XLogP3-AA algorithm; no experimental logD/logP available. |
Why This Matters
Lipophilicity differences of this magnitude can significantly influence membrane partitioning, solubility, and off-target binding, making the ethylsulfanyl analog distinct from its unsubstituted counterpart in any cellular or in vivo assay context.
- [1] PubChem Compound Summary for CID 7295266, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide. Computed XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
